

# In-Depth Technical Guide: Aniline-piperazine-C3-NH-Boc Spectral Data

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## Compound of Interest

Compound Name: *Aniline-piperazine-C3-NH-Boc*

Cat. No.: *B15620602*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **Aniline-piperazine-C3-NH-Boc**, a crucial bifunctional linker molecule widely utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The systematic name for this compound is tert-butyl (3-(4-(4-aminophenyl)piperazin-1-yl)propyl)carbamate, and it is registered under CAS Number 643087-19-8.

This document presents the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Furthermore, it outlines a detailed experimental protocol for the synthesis of this linker, providing a practical basis for its preparation in a laboratory setting.

## Core Spectral Data

The structural integrity and purity of **Aniline-piperazine-C3-NH-Boc** are paramount for its successful application in PROTAC synthesis. The following tables summarize the key spectral data points for this compound.

### Table 1: <sup>1</sup>H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
[Data Not Publicly Available]	-	-	Aromatic Protons
[Data Not Publicly Available]	-	-	-NH <sub>2</sub> (Aniline)
[Data Not Publicly Available]	-	-	Piperazine Protons
[Data Not Publicly Available]	-	-	Propyl Chain Protons (-CH <sub>2</sub> -)
[Data Not Publicly Available]	-	-	-NH- (Carbamate)
1.45	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)

Note: While the exact chemical shifts for the aromatic, piperazine, and propyl protons are not publicly available in the searched literature, the characteristic singlet for the nine protons of the tert-butyloxycarbonyl (Boc) protecting group is consistently reported around 1.45 ppm in similar structures.

## Table 2: Mass Spectrometry (MS) Data

Ionization Mode	[M+H] <sup>+</sup> (m/z)
ESI+	[Data Not Publicly Available]

Note: The expected [M+H]<sup>+</sup> for the molecular formula C<sub>18</sub>H<sub>30</sub>N<sub>4</sub>O<sub>2</sub> would be approximately 349.24. Researchers should expect to observe a prominent ion at this mass-to-charge ratio in Electrospray Ionization (ESI) mass spectrometry.

## Experimental Protocols

The synthesis of **Aniline-piperazine-C3-NH-Boc** is a multi-step process. The following protocol is a representative synthesis based on standard organic chemistry methodologies for similar structures.

# Synthesis of tert-butyl (3-(4-(4-aminophenyl)piperazin-1-yl)propyl)carbamate

Materials:

- 1-(4-Aminophenyl)piperazine
- tert-butyl (3-bromopropyl)carbamate
- Potassium carbonate ( $K_2CO_3$ )
- Acetonitrile ( $CH_3CN$ )
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution ( $NaHCO_3$ )
- Brine
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

Procedure:

- To a solution of 1-(4-aminophenyl)piperazine (1.0 eq) in acetonitrile, add tert-butyl (3-bromopropyl)carbamate (1.1 eq) and potassium carbonate (2.5 eq).
- The reaction mixture is stirred vigorously at 60°C for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

- The residue is partitioned between dichloromethane and water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine.
- The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
- The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired product, **Aniline-piperazine-C3-NH-Boc**.

Characterization:

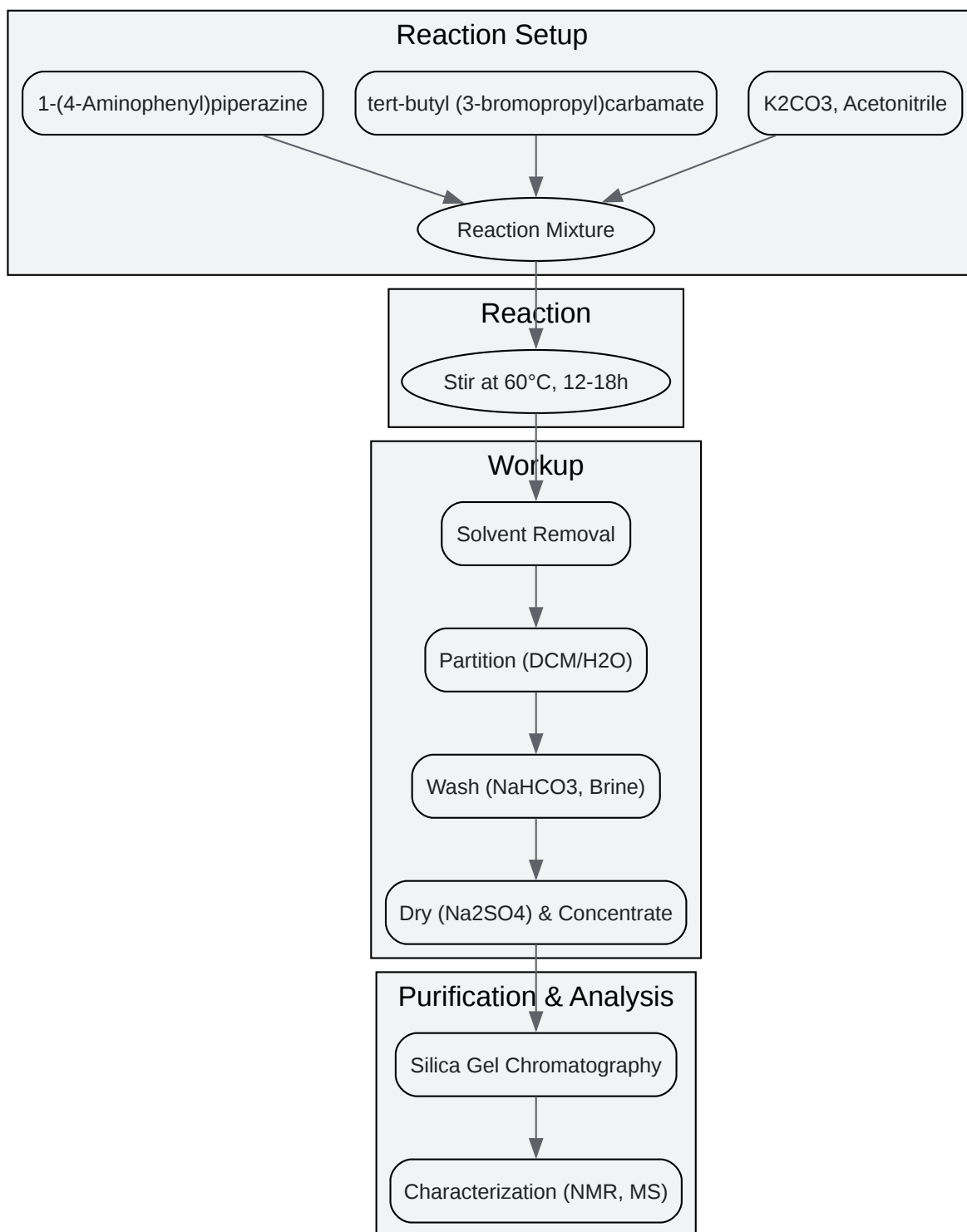
- $^1\text{H}$  NMR: The purified product should be characterized by  $^1\text{H}$  NMR spectroscopy to confirm the presence of all expected proton signals, including the characteristic singlet of the Boc group.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed to confirm the exact mass of the synthesized compound.

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **Aniline-piperazine-C3-NH-Boc**.

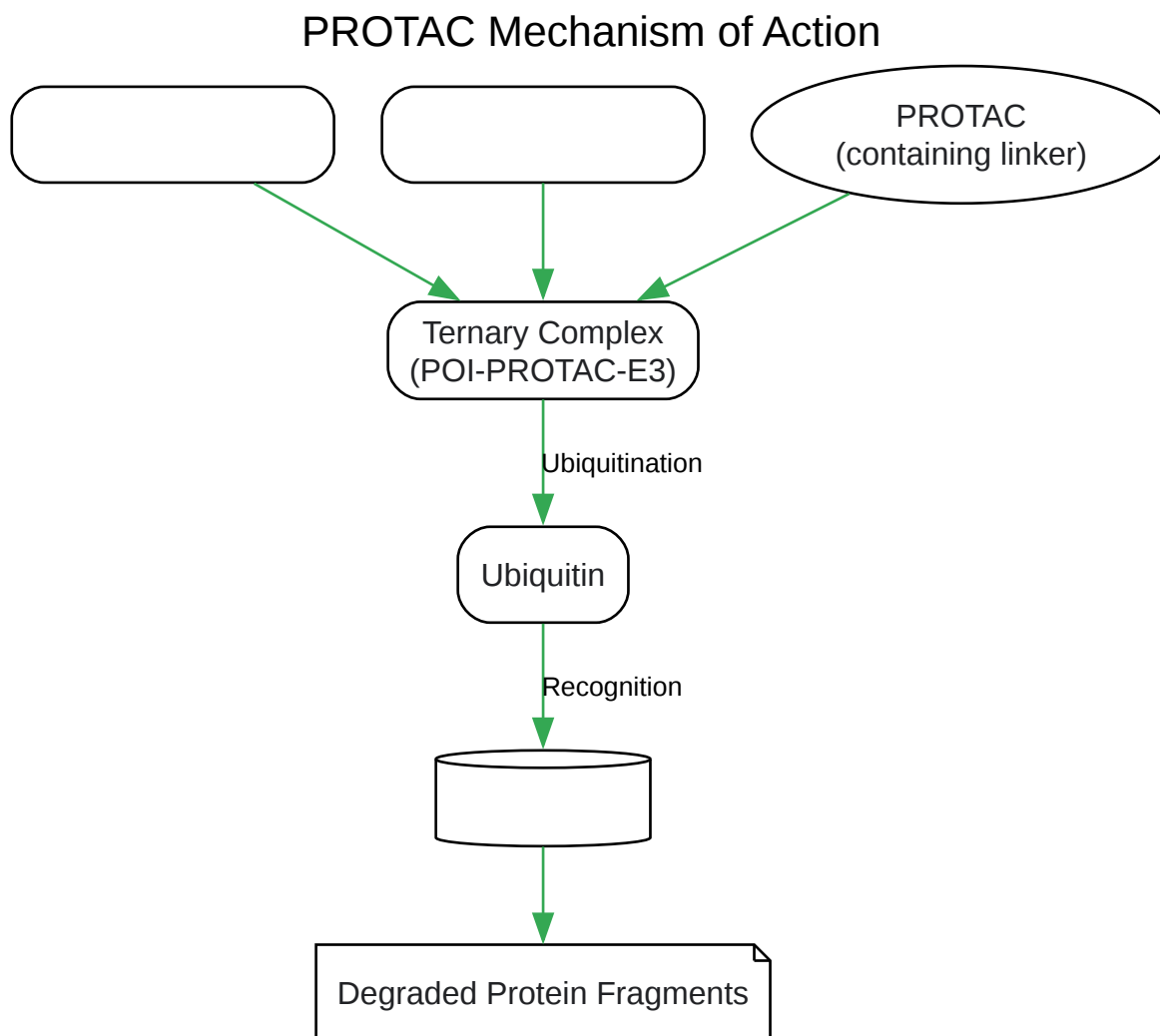
## Synthesis Workflow

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Caption: General synthesis and purification workflow.

## Signaling Pathway Context

**Aniline-piperazine-C3-NH-Boc** is a linker used in the synthesis of PROTACs. The following diagram illustrates the general mechanism of action of a PROTAC.



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Caption: PROTAC-mediated protein degradation pathway.

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